Acetic acid;hept-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hept-3-ene-1,2-diol is an organic compound that combines the properties of acetic acid and hept-3-ene-1,2-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Hept-3-ene-1,2-diol is an unsaturated diol with a double bond at the third carbon and hydroxyl groups at the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-3-ene-1,2-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne, followed by the esterification of the resulting hept-3-ene-1,2-diol with acetic acid. The hydroboration-oxidation reaction typically uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hept-3-yne to hept-3-ene, followed by the selective oxidation of the double bond and subsequent esterification with acetic acid. Catalysts such as palladium on carbon (Pd/C) are often used for the hydrogenation step, while oxidation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hept-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The double bond in hept-3-ene-1,2-diol can be oxidized to form epoxides or diols. Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to heptane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acetic anhydride (for esterification), alkyl halides (for etherification)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Heptane-1,2-diol
Substitution: Esters, ethers
Scientific Research Applications
Acetic acid;hept-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;hept-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the hept-3-ene moiety can undergo reactions that generate reactive intermediates, which may interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Hept-3-ene-1,2-diol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Acetic acid;heptane-1,2-diol: Saturated analog with different chemical reactivity and physical properties.
Hept-3-yne-1,2-diol: Contains a triple bond, leading to different reactivity in hydrogenation and oxidation reactions.
Uniqueness
Acetic acid;hept-3-ene-1,2-diol is unique due to the presence of both an unsaturated diol and a carboxylic acid moiety
Properties
CAS No. |
88367-54-8 |
---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
acetic acid;hept-3-ene-1,2-diol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-2-3-4-5-7(9)6-8;2*1-2(3)4/h4-5,7-9H,2-3,6H2,1H3;2*1H3,(H,3,4) |
InChI Key |
BIMUZHBDBFLNFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CO)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.